![molecular formula C15H11Cl2FO B1343521 2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-91-9](/img/structure/B1343521.png)
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
Overview
Description
2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chloro-5-fluorobenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly utilized in the preparation of various derivatives that exhibit diverse biological activities. The compound can be synthesized through Friedel-Crafts acylation, involving the reaction of 3-chloro-5-fluorobenzoyl chloride with 2-chloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of propiophenone compounds, including this compound, exhibit notable antimicrobial activity. The halogenated phenyl groups are believed to disrupt bacterial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
This compound has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the induction of apoptosis through the activation of caspases and disruption of mitochondrial function. A dose-dependent decrease in cell viability was observed in treated human cancer cell lines, highlighting its potential for further development as a therapeutic agent.
Pharmacological Insights
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets. This compound may exert its effects through inhibition of enzyme activity or modulation of receptor signaling pathways.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to serve as a building block for synthesizing various chemical products used in pharmaceuticals and agrochemicals.
Case Studies
Case Study: Anticancer Activity
In a recent study assessing the anticancer potential of this compound, researchers found that treatment resulted in significant cytotoxicity across multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis effectively, warranting further exploration into its mechanisms and potential clinical applications.
Neurotoxicity Studies
Investigations into the neurotoxic effects of substituted phenethylamines have included derivatives like this compound. These studies suggest that such compounds may influence neurotransmitter systems, particularly serotonin receptors, indicating a need for comprehensive safety assessments regarding their use in therapeutic contexts.
Mechanism of Action
The mechanism of action of 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 2-Chloro-3-(trifluoromethyl)phenol
- 2-Amino-5-chloro-3-fluoropyridine
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Comparison: 2’-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with molecular targets.
Biological Activity
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone, also known as 2'-carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, is a synthetic organic compound with significant biological activity. This compound is characterized by its unique structure, which includes halogenated phenyl groups that enhance its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula: C18H16ClF
- Molecular Weight: 334.77 g/mol
- CAS Number: 898750-31-7
- Density: 1.245 g/cm³
- Boiling Point: 461.8 °C (predicted)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine atoms in its structure enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Studies have shown that derivatives of propiophenone compounds exhibit antimicrobial properties. The halogenated phenyl groups are believed to contribute to this activity by disrupting bacterial cell membranes or interfering with metabolic pathways.
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial function.
Case Study:
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Neurotoxicity Studies
Recent studies have explored the neurotoxic effects of substituted phenethylamines, including derivatives similar to this compound. These studies suggest that such compounds may affect neurotransmitter systems, particularly serotonin receptors.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-7-10(8-12(18)9-11)5-6-15(19)13-3-1-2-4-14(13)17/h1-4,7-9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZVHDANPCWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644963 | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-91-9 | |
Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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